2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(prop-2-ynoylamino)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-2-7(12)10-6-3-9-11(4-6)5-8(13)14/h1,3-4H,5H2,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYSFEQWEPLEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CN(N=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178944-49-4 | |
| Record name | 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-amino-1H-pyrazole with propiolic acid under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives of 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid have been tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer). These studies demonstrate that such compounds can inhibit key signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR pathway .
Anxiolytic Effects
Another area of interest is the anxiolytic potential of pyrazole-based compounds. Related studies have shown that structural modifications can lead to significant anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. This suggests that this compound could be explored for its potential use in treating anxiety disorders .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated their efficacy in inhibiting tumor growth in vitro. The synthesized compounds were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents against various cancers .
Case Study 2: Anxiolytic Evaluation
In pharmacological evaluations, compounds similar to this compound were subjected to behavioral tests that assess anxiety levels in rodent models. The findings revealed that these compounds significantly reduced anxiety-like behaviors compared to controls, suggesting their potential utility in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Polarity :
- The propiolamido group introduces polarity via the amide bond and a reactive alkyne, whereas the ethyl and phenyl groups (in the second and third compounds) increase hydrophobicity.
- The ether-linked trimethyl substituent (fourth compound) balances polarity and steric bulk .
Collision Cross-Section (CCS) :
- For 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid, CCS values range from 131.1–142.7 Ų depending on adducts, suggesting moderate molecular size and compactness . The propiolamido analog likely has a larger CCS due to the extended alkyne moiety.
Functional Group Reactivity: The propiolamido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in ethyl or phenyl analogs. This makes it valuable for bioconjugation . The amino group in the fifth compound offers nucleophilic reactivity for further derivatization .
Biological Activity
2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, based on various research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the propiolamide group enhances its interaction with biological targets, making it a suitable candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole showed promising activity against various microorganisms, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/mL against pathogenic strains such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 62.5 |
| 4f | Candida albicans | 62.5 |
| 4g | Bacillus subtilis | 125 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays against human cancer cell lines. Notably, compounds similar to this structure have shown effectiveness against breast cancer (T-47D) and melanoma (UACC-257) cell lines, with some derivatives exhibiting excellent cytotoxicity .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | T-47D | 15 |
| 4a | UACC-257 | 10 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, suggesting their potential as therapeutic agents in inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Molecular docking studies have provided insights into how these compounds bind to target proteins, influencing cellular signaling pathways and physiological responses .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including the compound :
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The results indicated that modifications in the pyrazole structure significantly affected their biological efficacy .
- Molecular Docking Studies : In silico studies have shown that certain derivatives exhibit favorable binding affinities to proteins associated with cancer progression and microbial resistance, indicating their potential as lead compounds for further development .
- Comparative Analysis : Comparative studies with standard drugs have highlighted the superior or comparable efficacy of certain pyrazole derivatives against specific pathogens and cancer cell lines, underscoring their therapeutic promise .
Q & A
Q. Table 1: Representative Reaction Conditions for Pyrazole Derivatives
| Step | Reagents/Conditions | Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine, 80°C | Pyrazole ester | ~75 | |
| Hydrolysis | NaOH (aqueous), reflux | Pyrazole carboxylic acid | ~90 |
Basic: How is structural elucidation performed for this compound using spectroscopic methods?
Methodological Answer:
A combination of techniques is used:
- NMR : H and C NMR identify proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and carboxylic acid groups (δ ~170 ppm for carbonyl) .
- IR : Carboxylic acid O-H stretches (~2500–3000 cm) and amide C=O (~1650 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: 179.0821) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
Advanced: How can researchers optimize synthesis yield when encountering low propiolamide reactivity?
Methodological Answer:
Low reactivity may stem from steric hindrance or poor nucleophilicity. Strategies include:
- Activation of Carboxylic Acid : Use coupling agents like DCC or HATU to generate active esters for amide formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature Control : Gradual heating (40–60°C) avoids decomposition of heat-sensitive intermediates .
- Byproduct Analysis : Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to identify unreacted starting materials .
Advanced: How to resolve contradictions in reported biological activity data for pyrazole-acetic acid derivatives?
Methodological Answer:
Discrepancies often arise from assay variability or structural modifications. Mitigation strategies:
- Standardized Assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. methyl groups on pyrazole) on activity .
- Theoretical Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .
Q. Table 2: Comparative Bioactivity of Pyrazole Derivatives
Methodological: How to determine purity and stability of this compound under varying pH conditions?
Methodological Answer:
- Titration : Use NaOH (0.1 M) with phenolphthalein for carboxylic acid quantification; compare to theoretical molarity .
- HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA), UV detection at 210 nm. Purity >98% is acceptable for research .
- Stability Testing : Incubate at pH 2–12 (37°C, 24h) and analyze degradation via LC-MS. Carboxylic acids are stable at neutral pH but hydrolyze under strong acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
